7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
7-Methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 7-methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one consists of a chromene ring fused with a pyridine ring, with a methyl group at the 7-position and a phenyl group at the 2-position.
Preparation Methods
The synthesis of 7-methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3). This reaction proceeds through an oxazine intermediate and involves a tandem intramolecular Pinner–Dimroth rearrangement .
Chemical Reactions Analysis
7-Methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
7-Methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:
Chromeno[2,3-d]pyrimidines: These compounds also contain a fused chromene-pyridine structure but differ in the position and type of substituents.
Chromeno[4,3-b]pyridin/quinolin-one derivatives: These compounds have similar biological activities and are used in similar applications.
The uniqueness of 7-methyl-2-phenyl-5H-chromeno[2,3-b]pyridin-5-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
62627-15-0 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
7-methyl-2-phenylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C19H13NO2/c1-12-7-10-17-15(11-12)18(21)14-8-9-16(20-19(14)22-17)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
XLNGASDJWWHZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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